

# Technical Guide: A Comprehensive Analysis of 1-Methylpyrrolidin-3-ol

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## Compound of Interest

Compound Name: 3-ethenyl-1-methylpyrrolidin-3-ol

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Disclaimer: Publicly accessible scientific databases and chemical literature do not contain information on the specific compound "3-ethenyl-1-methylpyrrolidin-3-ol" as requested. This technical guide will instead provide a comprehensive overview of the closely related and well-characterized compound, 1-methylpyrrolidin-3-ol. The methodologies and data presented herein for 1-methylpyrrolidin-3-ol can serve as a valuable reference for researchers and scientists in the field of drug development and organic synthesis.

## Chemical Structure and IUPAC Name

The core of 1-methylpyrrolidin-3-ol is a five-membered saturated heterocycle containing a nitrogen atom, known as a pyrrolidine ring. A methyl group is attached to the nitrogen atom at position 1, and a hydroxyl group is substituted at position 3.

The standard IUPAC name for this compound is 1-methylpyrrolidin-3-ol. It is also known by several synonyms, including N-methyl-3-pyrrolidinol, 3-hydroxy-1-methylpyrrolidine, and 1-methyl-3-hydroxypyrrolidine.<sup>[1]</sup> The compound can exist as a racemic mixture of (R)- and (S)-enantiomers or as individual stereoisomers.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of 1-methylpyrrolidin-3-ol is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO	[2]
Molecular Weight	101.15 g/mol	[2]
Appearance	Clear colorless to pale yellow liquid/oil	[3][4]
Density	0.921 g/mL at 25 °C	[3]
Boiling Point	50-52 °C at 1 mmHg	[3]
Refractive Index (n <sub>20</sub> /D)	1.464	[3]
Flash Point	70-71 °C (158-159.8 °F)	[3]
Solubility	Soluble in water, alcohol, ether, and benzene. Slightly soluble in chloroform and methanol.	[3]

## Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of 1-methylpyrrolidin-3-ol.

<sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>): δ 1.50-1.60 (m, 1H), 1.98-2.10 (m, 1H), 2.25 (s, 3H), 2.25-2.40 (m, 2H), 2.50-2.60 (m, 1H), 2.61-2.70 (m, 1H), 3.80 (brs, 1H), 4.20-4.30 (m, 1H).[5]

## Experimental Protocols

The synthesis of 1-methylpyrrolidin-3-ol can be achieved through various synthetic routes. Below are detailed protocols for two common methods.

### Synthesis from 1,4-Dichloro-2-butanol and Methylamine

This method involves the reaction of 1,4-dichloro-2-butanol with methylamine to form the pyrrolidine ring.

Materials:

- 40 wt% aqueous solution of methylamine
- 1,4-dichloro-2-butanol
- Sodium hydroxide
- Ethanol
- Anhydrous magnesium sulfate

#### Procedure:

- A 40 wt% aqueous solution of methylamine is charged into a four-necked flask and cooled to 10 °C in an ice-water bath.
- 1,4-dichloro-2-butanol is added dropwise while maintaining the temperature at 15 °C.[4][6]
- The reaction mixture is then transferred to an autoclave, sealed, and heated to 120 °C with stirring for approximately 10 hours.[6]
- After cooling to room temperature, sodium hydroxide is added to the reaction mixture.
- The resulting mixture is filtered, and the filtrate is separated into aqueous and organic layers.
- The organic layer is dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield a crude oily liquid.
- The final product, 1-methylpyrrolidin-3-ol, is obtained by vacuum distillation.[6]

## Reductive Amination of 3-Hydroxypyrrolidine

This protocol describes the methylation of 3-hydroxypyrrolidine using formaldehyde and a reducing agent.

#### Materials:

- (R)-3-hydroxypyrrolidine (for the synthesis of the (R)-enantiomer)
- Tetrahydrofuran (THF)

- Paraformaldehyde
- 90% Formic acid
- 10 N Sodium hydroxide solution
- Anhydrous magnesium sulfate

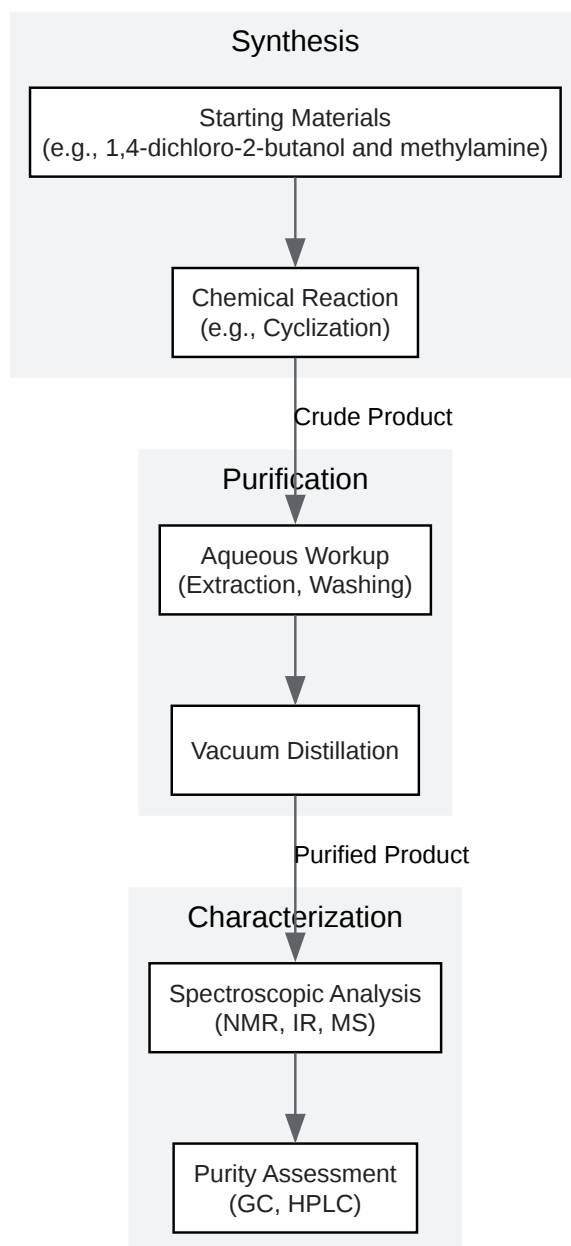
Procedure:

- In a round bottom flask, (R)-3-hydroxypyrrolidine, tetrahydrofuran (THF), paraformaldehyde, and 90% formic acid are added sequentially.[5]
- The reaction mixture is stirred under reflux for 5 hours until all solids have dissolved.[5]
- The reaction system is then cooled to 0 °C, and the pH is adjusted to approximately 10 by the slow addition of a 10 N sodium hydroxide solution.[5]
- The organic phase is separated and dried over anhydrous magnesium sulfate.[5]
- After filtration to remove the desiccant, the solvent (THF) is removed by distillation under reduced pressure to afford the oily product, (R)-1-methyl-3-hydroxypyrrolidine.[5]

## Signaling Pathways and Experimental Workflows

While 1-methylpyrrolidin-3-ol is primarily a synthetic intermediate, its derivatives are often designed to interact with specific biological pathways. For instance, it is a key building block for the synthesis of muscarinic acetylcholine receptor antagonists. The general workflow for the synthesis and characterization of 1-methylpyrrolidin-3-ol is depicted below.

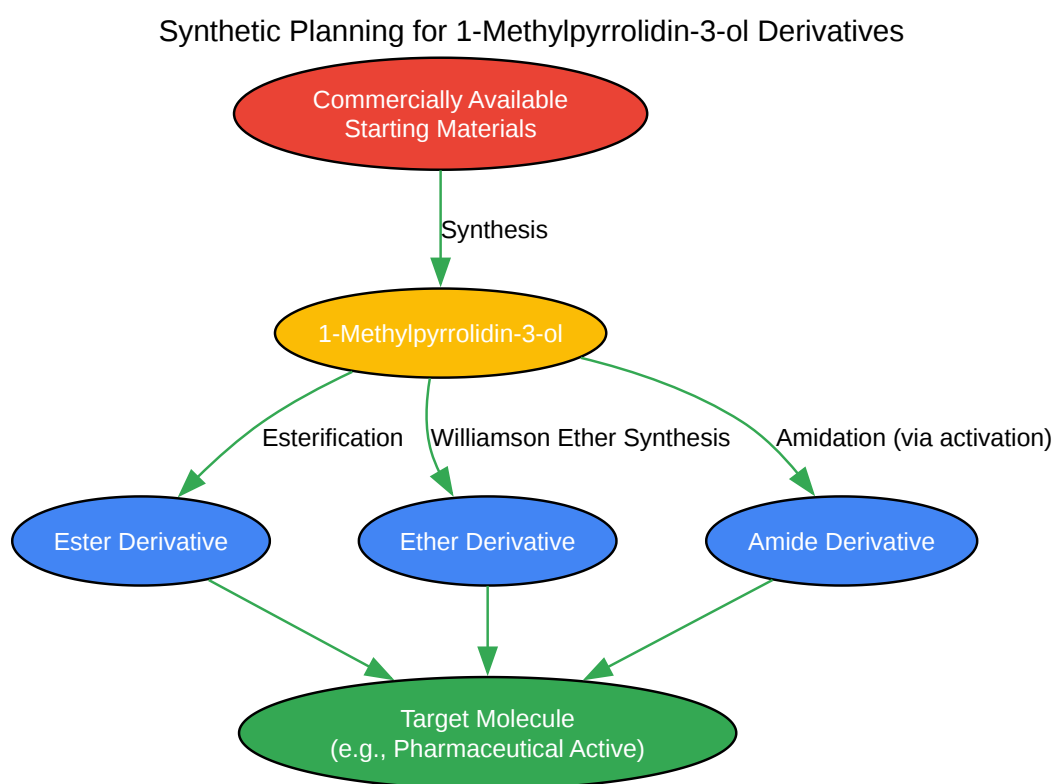
## General Synthesis and Characterization Workflow for 1-Methylpyrrolidin-3-ol

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Caption: A flowchart illustrating the general steps involved in the synthesis, purification, and characterization of 1-methylpyrrolidin-3-ol.

## Logical Relationships in Synthetic Planning

The synthesis of derivatives of 1-methylpyrrolidin-3-ol often involves a logical progression from simple starting materials to the final target molecule. This can be visualized as a decision tree where each step introduces a new functional group or modifies the existing scaffold.



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Caption: A diagram showing the logical progression from starting materials to various derivatives of 1-methylpyrrolidin-3-ol in a synthetic plan.

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